2-Cyano-3-phenylprop-2-enoic acid

Übersicht

Beschreibung

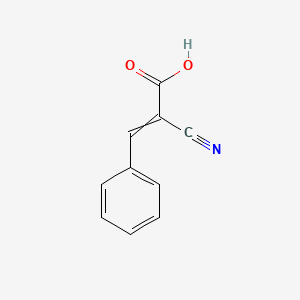

It is a white crystalline powder with a melting point of 178-181°C This compound is of significant interest due to its unique chemical structure, which includes both a cyano group and a phenyl group attached to an acrylic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyano-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between benzaldehyde and cyanoacetic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-phenylprop-2-enamide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research has demonstrated that derivatives of 2-cyano-3-phenylprop-2-enoic acid exhibit significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, indicating potential for development as a pharmaceutical agent in treating infections .

1.2 Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of dyes for electrochemical cells, which are essential in developing efficient solar cells. The synthesized dye exhibited a solar cell efficiency of 1.7%, showcasing the compound's utility in renewable energy applications .

Material Science Applications

2.1 Thermosetting Resins

This compound is employed in the formulation of thermosetting resins. These materials are critical in electronics and coatings due to their durability and resistance to heat and chemicals. The resin compositions derived from this compound are used in solder resist patterns, enhancing the performance and reliability of electronic components .

2.2 HPLC Applications

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using specific HPLC columns under optimized conditions, which is crucial for purity analysis and quality control in pharmaceutical formulations .

Electrochemical Applications

3.1 Dye-Sensitized Solar Cells (DSSCs)

The use of this compound in dye-sensitized solar cells has been extensively researched. Its derivatives have been synthesized to improve light absorption and energy conversion efficiency. The electrochemical properties have been characterized using cyclic voltammetry, revealing valuable insights into their performance as sensitizers .

Agricultural Applications

4.1 Pesticide Development

Recent studies have explored the application of related compounds for agricultural purposes, particularly as pesticides. The derivatives have shown efficacy in preventing crop diseases, thus highlighting their potential role in sustainable agriculture practices .

Case Study 1: Electrochemical Cell Applications

In 2019, researchers synthesized a phenyl-conjugated oligoene dye from this compound for use in DSSCs. The study detailed the absorption characteristics and electrochemical behavior of the dye, confirming its suitability as a sensitizer with promising efficiency metrics .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various derivatives of this compound against common agricultural pathogens. The results indicated significant inhibitory effects, suggesting potential applications in crop protection strategies .

Wirkmechanismus

The mechanism of action of 2-cyano-3-phenylprop-2-enoic acid and its derivatives involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Cyano-3-phenylprop-2-enoic acid is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Biologische Aktivität

2-Cyano-3-phenylprop-2-enoic acid, also known as phenylacrylic acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 175.17 g/mol

Structure: The compound features a cyano group () attached to a phenylpropene structure, which contributes to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation through different mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.

Table 1: Summary of Anticancer Studies

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models:

- In Vivo Studies: In a zymosan-induced peritonitis model, administration of this compound significantly reduced leukocyte migration and pro-inflammatory cytokine levels.

Table 2: In Vivo Anti-inflammatory Effects

| Model | Dose (mg/kg) | Effect on Edema (%) | Cytokine Reduction (IL-1β) |

|---|---|---|---|

| Zymosan-induced peritonitis | 5 | 61.8 | Significant reduction |

| 10 | 68.5 | Significant reduction | |

| 50 | 90.5 | Significant reduction |

3. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in inflammatory pathways:

- Cyclooxygenase (COX): It inhibits COX enzymes, leading to decreased prostaglandin synthesis.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 12.5 |

| COX-2 | 8.0 |

| iNOS | 15.0 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Binding Affinity: The cyano group enhances binding affinity to active sites on enzymes and receptors.

- Reactive Oxygen Species (ROS): It modulates ROS production, contributing to its antioxidant properties alongside anti-inflammatory effects.

- Cytokine Modulation: The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages.

Case Study: JMPR-01

A derivative of the compound, JMPR-01, was evaluated for its anti-inflammatory potential in macrophage cultures and animal models:

- In Vitro Results: Demonstrated reduced nitrite and cytokine production at non-cytotoxic concentrations.

"The anti-edematogenic activity of JMPR-01 was significant, reducing edema at doses comparable to dexamethasone" .

Clinical Implications

The findings suggest potential therapeutic applications for inflammatory diseases and cancer treatment. Further clinical trials are necessary to establish efficacy and safety profiles.

Eigenschaften

IUPAC Name |

2-cyano-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQMGQIHYISOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074419 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-92-3 | |

| Record name | α-Cyanocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.